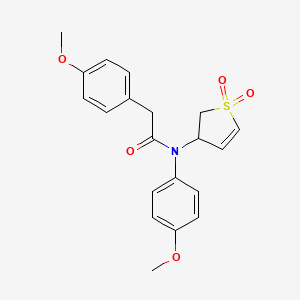
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide, also known as DTTA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DTTA belongs to the class of thieno[3,2-b]thiophene derivatives, which have been found to possess a wide range of biological activities.
作用机制
The mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide is not fully understood. However, it has been proposed that N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide exerts its biological activities through the inhibition of various enzymes and proteins involved in cellular processes. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been found to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has also been shown to inhibit bacterial growth by disrupting bacterial cell membranes.
实验室实验的优点和局限性
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized with high purity and yield. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been extensively studied, and its biological activities are well characterized. However, one limitation of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide is its solubility in aqueous solutions, which can make it difficult to use in certain experiments.
未来方向
There are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide. One potential direction is the development of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide-based therapeutics for the treatment of cancer and bacterial infections. Additionally, further studies are needed to fully understand the mechanism of action of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide and its potential interactions with other drugs. Finally, the development of new synthesis methods for N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide may lead to the discovery of new thieno[3,2-b]thiophene derivatives with novel biological activities.
Conclusion:
In conclusion, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide is a promising chemical compound with potential therapeutic applications. Its synthesis method has been optimized to yield high purity N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide with a high yield. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been extensively studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. Its mechanism of action is not fully understood, but it has been proposed to inhibit various enzymes and proteins involved in cellular processes. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has several advantages for lab experiments, but its solubility in aqueous solutions can be a limitation. Finally, there are several future directions for the study of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide, including the development of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide-based therapeutics and the discovery of new thieno[3,2-b]thiophene derivatives.
合成方法
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide can be synthesized through a multistep reaction process involving the condensation of 2,3-dihydrothieno[3,2-b]thiophene-5-carboxylic acid with 4-methoxybenzylamine. The resulting intermediate is then reacted with 4-methoxybenzaldehyde to yield N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide. The synthesis process has been optimized to yield high purity N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide with a high yield.
科学研究应用
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide has been found to possess potent antibacterial activity against both gram-positive and gram-negative bacteria.
属性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N,2-bis(4-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5S/c1-25-18-7-3-15(4-8-18)13-20(22)21(17-11-12-27(23,24)14-17)16-5-9-19(26-2)10-6-16/h3-12,17H,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDKUQQBKRIYPJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)N(C2CS(=O)(=O)C=C2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N,2-bis(4-methoxyphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(Benzo[d][1,3]dioxol-5-yl)-1-(pyridin-3-ylmethyl)-1-(2-(thiophen-2-yl)ethyl)urea](/img/structure/B2577948.png)
![Methyl (2S)-2-[[(2S)-1-hexanoylpyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B2577949.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[(1-pyrrolidin-1-ylsulfonylpiperidin-4-yl)methoxy]pyrimidine](/img/structure/B2577952.png)
![(2Z)-6-methoxy-2-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2577954.png)
![2-cyano-3-(2,5-dimethyl-1-propyl-1H-pyrrol-3-yl)-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2577955.png)
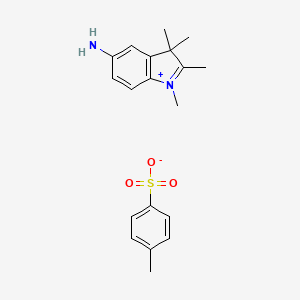

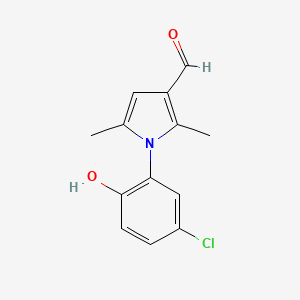
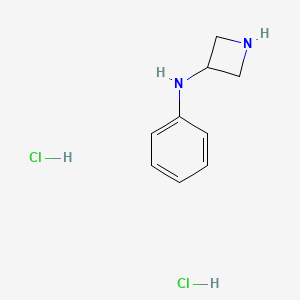
![4-{[3-(Ethoxycarbonyl)-5-methyl-4-phenyl-2-thienyl]amino}-4-oxo-2-butenoic acid](/img/structure/B2577963.png)


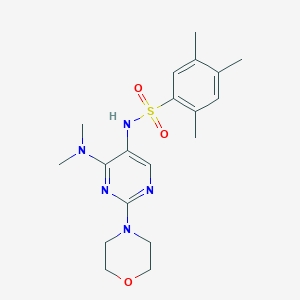
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2577971.png)